Cas no 1007190-42-2 (potassium 2-(4-acetamidophenyl)sulfanylacetate)

1007190-42-2 structure
상품 이름:potassium 2-(4-acetamidophenyl)sulfanylacetate
CAS 번호:1007190-42-2
MF:C10H12KNO3S
메가와트:265.370482444763
MDL:MFCD07313719
CID:5214604
PubChem ID:23700024
potassium 2-(4-acetamidophenyl)sulfanylacetate 화학적 및 물리적 성질
이름 및 식별자
-
- potassium 2-[(4-acetamidophenyl)sulfanyl]acetate
- potassium 2-(4-acetamidophenyl)sulfanylacetate
-
- MDL: MFCD07313719
- 인치: 1S/C10H11NO3S.K.H/c1-7(12)11-8-2-4-9(5-3-8)15-6-10(13)14;;/h2-5H,6H2,1H3,(H,11,12)(H,13,14);;
- InChIKey: FYWQZWTZYQEMCH-UHFFFAOYSA-N
- 미소: N(C1C=CC(SCC(=O)O)=CC=1)C(=O)C.[KH]
potassium 2-(4-acetamidophenyl)sulfanylacetate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35121-1.0g |
potassium 2-[(4-acetamidophenyl)sulfanyl]acetate |
1007190-42-2 | 95% | 1g |
$0.0 | 2023-06-07 | |
Chemenu | CM474950-500mg |
potassium 2-[(4-acetamidophenyl)sulfanyl]acetate |
1007190-42-2 | 95%+ | 500mg |
$648 | 2023-02-27 | |
Enamine | EN300-35121-0.05g |
potassium 2-[(4-acetamidophenyl)sulfanyl]acetate |
1007190-42-2 | 95% | 0.05g |
$174.0 | 2023-09-03 | |
Enamine | EN300-35121-5g |
potassium 2-[(4-acetamidophenyl)sulfanyl]acetate |
1007190-42-2 | 95% | 5g |
$2152.0 | 2023-09-03 | |
A2B Chem LLC | AV28075-2.5g |
potassium 2-[(4-acetamidophenyl)sulfanyl]acetate |
1007190-42-2 | 95% | 2.5g |
$1566.00 | 2024-04-20 | |
A2B Chem LLC | AV28075-100mg |
potassium 2-[(4-acetamidophenyl)sulfanyl]acetate |
1007190-42-2 | 95% | 100mg |
$306.00 | 2024-04-20 | |
Aaron | AR019MVR-2.5g |
potassium 2-[(4-acetamidophenyl)sulfanyl]acetate |
1007190-42-2 | 95% | 2.5g |
$2025.00 | 2025-02-10 | |
Aaron | AR019MVR-1g |
potassium 2-[(4-acetamidophenyl)sulfanyl]acetate |
1007190-42-2 | 95% | 1g |
$1047.00 | 2025-02-10 | |
A2B Chem LLC | AV28075-50mg |
potassium 2-[(4-acetamidophenyl)sulfanyl]acetate |
1007190-42-2 | 95% | 50mg |
$219.00 | 2024-04-20 | |
A2B Chem LLC | AV28075-250mg |
potassium 2-[(4-acetamidophenyl)sulfanyl]acetate |
1007190-42-2 | 95% | 250mg |
$422.00 | 2024-04-20 |
potassium 2-(4-acetamidophenyl)sulfanylacetate 관련 문헌
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
1007190-42-2 (potassium 2-(4-acetamidophenyl)sulfanylacetate) 관련 제품
- 1261755-72-9(6-Chloro-3-(perfluorophenyl)pyridine-2-acetonitrile)
- 357647-93-9(3-(6-chloropyrazin-2-yl)propanal)
- 1868236-87-6(Butanamide, 2-cyano-N-[(1S)-1-phenylethyl]-)
- 493032-76-1(2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide)
- 16425-04-0(2-(3-methylbutyl)cyclopentan-1-one)
- 2172550-37-5(2-N-(butan-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)
- 38690-84-5(4-bromo-1λ?-thiane-1,1-dione)
- 915922-07-5(2-(1-Propylpiperidin-4-yl)ethanimidamide)
- 1241688-03-8(N-(4-Chlorophenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide)
- 1845062-70-5((3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-imidazol-2-yl)propanoic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1007190-42-2)potassium 2-(4-acetamidophenyl)sulfanylacetate

순결:99%
재다:1g
가격 ($):487.0